molecular formula C11H13N3OS B045089 5-[(2,4-Dimethylphenoxy)methyl]-1,3,4-thiadiazol-2-amine CAS No. 119869-04-4

5-[(2,4-Dimethylphenoxy)methyl]-1,3,4-thiadiazol-2-amine

Cat. No.: B045089
CAS No.: 119869-04-4
M. Wt: 235.31 g/mol
InChI Key: MZBSWNVTBJDHRC-UHFFFAOYSA-N
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Description

5-[(2,4-Dimethylphenoxy)methyl]-1,3,4-thiadiazol-2-amine is a useful research compound. Its molecular formula is C11H13N3OS and its molecular weight is 235.31 g/mol. The purity is usually 95%.
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Scientific Research Applications

Pharmacological Potential of 1,3,4-Thiadiazole Derivatives

The compound 5-[(2,4-Dimethylphenoxy)methyl]-1,3,4-thiadiazol-2-amine falls under the class of 1,3,4-thiadiazole derivatives, known for their wide pharmacological applications. Research has established 1,3,4-thiadiazole and its derivatives as significant pharmacophores, demonstrating a broad spectrum of biological activities. These activities include antimicrobial, anti-inflammatory, analgesic, antitumor, antitubercular, and antiviral effects. The structural flexibility of 1,3,4-thiadiazole allows for extensive chemical modification, enhancing its interaction with various biological targets through hydrogen bonding, among other mechanisms. This makes it a crucial scaffold in medicinal chemistry for the development of new therapeutic agents with improved pharmacological profiles (Lelyukh, 2019).

Antimicrobial and Antitumor Activities

Specific studies on 1,3,4-thiadiazole derivatives have highlighted their role in addressing microbial resistance and tumor growth. The derivatives exhibit a broad range of antimicrobial activities, making them valuable in the fight against infectious diseases. Additionally, their antitumor properties are of significant interest in cancer research, providing a basis for the development of new anticancer drugs. The combination of the 1,3,4-thiadiazole core with various heterocycles has shown to produce a synergistic effect, enhancing their efficacy as biological agents. This synergy underscores the importance of 1,3,4-thiadiazole derivatives in drug discovery and development for multiple therapeutic areas (Alam, 2018).

Properties

IUPAC Name

5-[(2,4-dimethylphenoxy)methyl]-1,3,4-thiadiazol-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13N3OS/c1-7-3-4-9(8(2)5-7)15-6-10-13-14-11(12)16-10/h3-5H,6H2,1-2H3,(H2,12,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MZBSWNVTBJDHRC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)OCC2=NN=C(S2)N)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13N3OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90350662
Record name 5-[(2,4-dimethylphenoxy)methyl]-1,3,4-thiadiazol-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90350662
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

235.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

119869-04-4
Record name 5-[(2,4-dimethylphenoxy)methyl]-1,3,4-thiadiazol-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90350662
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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